Dihydroorotase Inhibitory Activity
7-Amino-4-hydroxy-1,8-naphthyridin-2(1H)-one demonstrates measurable but weak inhibitory activity against the dihydroorotase enzyme from mouse Ehrlich ascites cells, with an IC50 of 180 µM (1.80E+5 nM) at pH 7.37 [1]. This data provides a quantitative baseline for this specific scaffold. While the absolute potency is low, it establishes a distinct interaction profile. In contrast, more elaborated naphthyridinone derivatives developed as HPK1 or PDE4 inhibitors typically achieve IC50 values in the low nanomolar range against their respective targets [2]. This difference highlights the compound's role as a foundational scaffold or control rather than a potent final drug candidate.
| Evidence Dimension | Inhibitory activity against dihydroorotase |
|---|---|
| Target Compound Data | IC50 = 180 µM |
| Comparator Or Baseline | Advanced naphthyridinone derivatives (e.g., HPK1/PDE4 inhibitors): IC50 values typically < 100 nM |
| Quantified Difference | Target compound is >1800-fold less potent than optimized lead compounds |
| Conditions | Mouse Ehrlich ascites dihydroorotase, pH 7.37, 10 µM test concentration |
Why This Matters
This data quantifies the activity of the unadorned core scaffold, providing a crucial benchmark for assessing the potency gains achieved by further chemical elaboration in medicinal chemistry programs.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50405110. Retrieved from https://bdb99.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
- [2] BindingDB. (n.d.). Affinity Data for CHEMBL3415815. Retrieved from https://bindingdb.org View Source
